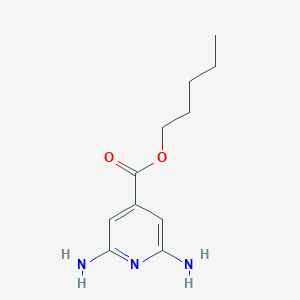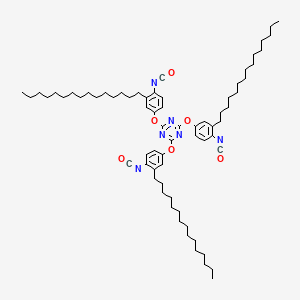
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanate groups and long alkyl chains, which can impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-isocyanato-3-pentadecylphenol. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction mixture is often heated to facilitate the substitution of chlorine atoms with the phenoxy groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming networks with other monomers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Cross-linked Polymers: Formed during polymerization reactions.
科学的研究の応用
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine has several applications in scientific research, including:
Material Science: Used as a cross-linking agent in the synthesis of high-performance polymers and coatings.
Bioconjugation: Employed in the modification of biomolecules for various biological assays.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
作用機序
The mechanism of action of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as cross-linking in polymers and bioconjugation.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-isocyanatophenoxy)-1,3,5-triazine: Lacks the long alkyl chains, resulting in different physical properties.
2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine: Contains amino groups instead of isocyanate groups, leading to different reactivity.
Uniqueness
The presence of long alkyl chains in 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine imparts unique hydrophobic properties, making it suitable for applications in water-resistant coatings and materials. Additionally, the isocyanate groups provide versatile reactivity for various chemical modifications.
特性
CAS番号 |
96550-11-7 |
|---|---|
分子式 |
C69H102N6O6 |
分子量 |
1111.6 g/mol |
IUPAC名 |
2,4,6-tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C69H102N6O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-58-52-61(46-49-64(58)70-55-76)79-67-73-68(80-62-47-50-65(71-56-77)59(53-62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)75-69(74-67)81-63-48-51-66(72-57-78)60(54-63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-54H,4-45H2,1-3H3 |
InChIキー |
NKOHLQMXKCKBJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)N=C=O)CCCCCCCCCCCCCCC)OC4=CC(=C(C=C4)N=C=O)CCCCCCCCCCCCCCC)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
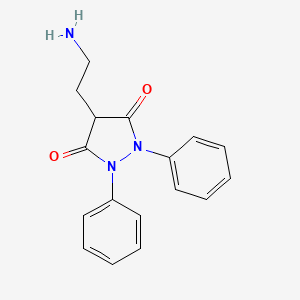


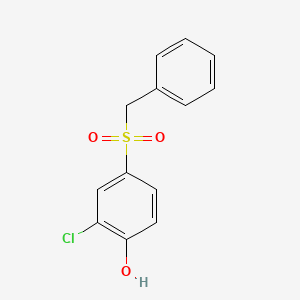
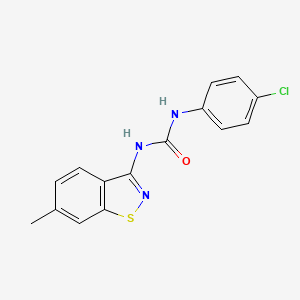

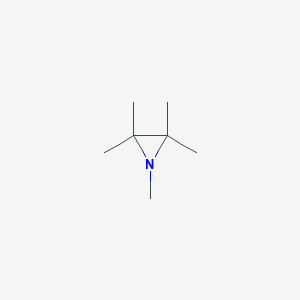

![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
